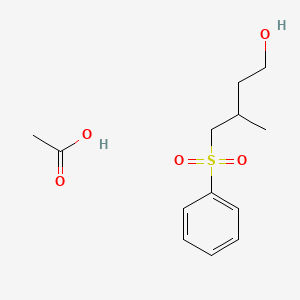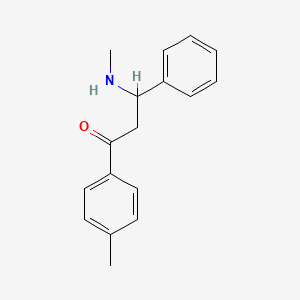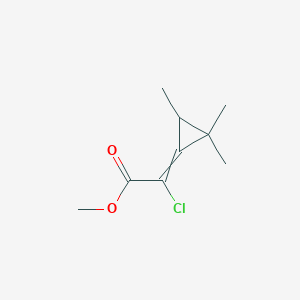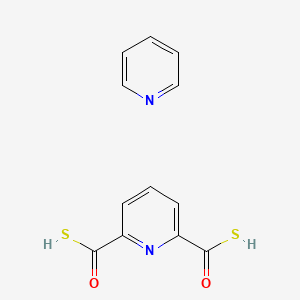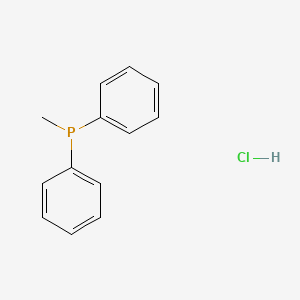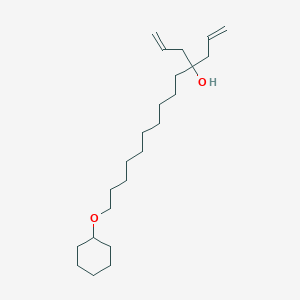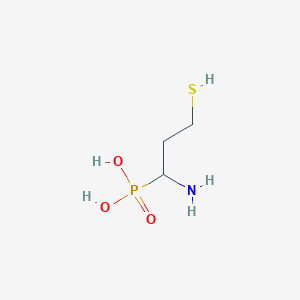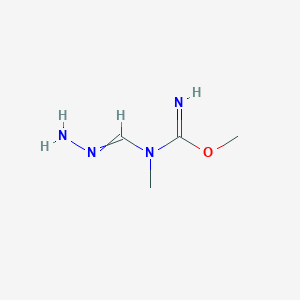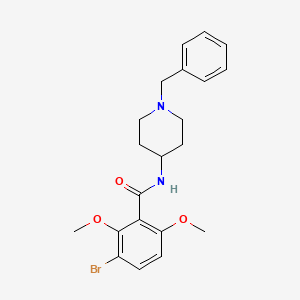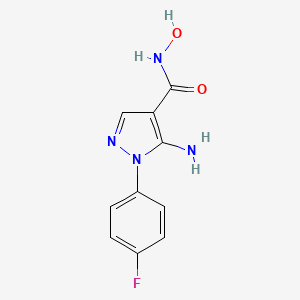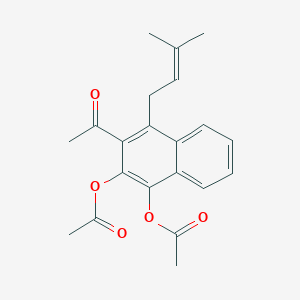
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can induce cell proliferation, apoptosis, or necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione typically involves the methoxylation of 2,3-dimethylnaphthalene-1,4-dione. This can be achieved through the reaction of 2,3-dimethylnaphthalene-1,4-dione with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies of cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its pro-apoptotic properties.
Industry: Utilized in the synthesis of other naphthoquinone derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate superoxide anions, which can lead to oxidative stress within cells. This oxidative stress can result in cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the induction of ROS and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but with two methoxy groups at positions 2 and 3.
5-Methoxy-2-methylnaphthalene-1,4-dione: Similar but with only one methoxy group at position 5
Uniqueness
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and biological activities. The presence of both methoxy and methyl groups at specific positions enhances its ability to induce ROS formation and its potential therapeutic applications .
Properties
CAS No. |
90013-25-5 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-methoxy-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-7-8(2)13(15)11-9(12(7)14)5-4-6-10(11)16-3/h4-6H,1-3H3 |
InChI Key |
QEJJTFXMRMVFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


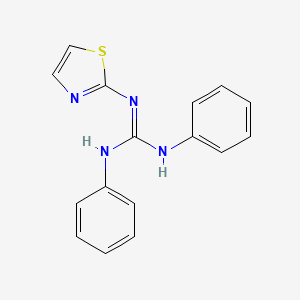
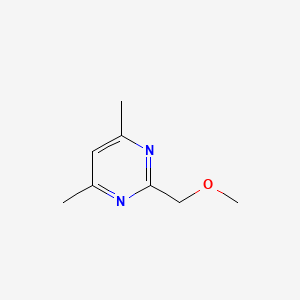
silane](/img/structure/B14398677.png)
